BenchChemオンラインストアへようこそ!

4-Phenyl-1H-pyrazole-3-carbaldehyde

Aldose Reductase Diabetic Complications Enzyme Inhibition

Select 4-Phenyl-1H-pyrazole-3-carbaldehyde (CAS 499216-06-7) for reliable, polymerization-resistant heterocyclic synthesis. The 4-phenyl substitution confers ambient stability absent in generic pyrazole-3-carbaldehydes, ensuring reproducible batch quality. The reactive 3-aldehyde handle enables condensations, nucleophilic additions, and oxidations, while the pyrazole core provides a validated pharmacophore for aldose reductase (IC50 362 nM) and PKB/Akt inhibitors. As a fragment-sized (MW 172.18) scaffold with favorable LogP (1.89) and TPSA (45.75 Ų), it streamlines hit-to-lead optimization. Choose this compound for consistent target engagement and synthetic versatility.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 499216-06-7
Cat. No. B1371246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1H-pyrazole-3-carbaldehyde
CAS499216-06-7
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)C=O
InChIInChI=1S/C10H8N2O/c13-7-10-9(6-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12)
InChIKeyLDLPKBBMGGXUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1H-pyrazole-3-carbaldehyde (CAS 499216-06-7): A Versatile Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Inhibitor Synthesis


4-Phenyl-1H-pyrazole-3-carbaldehyde (CAS 499216-06-7) is a heterocyclic building block featuring a reactive carboxaldehyde group (-CHO) at the 3-position of a pyrazole ring and a phenyl substituent at the 4-position . With a molecular formula of C₁₀H₈N₂O and a molecular weight of 172.18 g/mol, this compound serves as a key intermediate for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and ligands . The aldehyde functionality enables diverse chemical transformations, including condensations, nucleophilic additions, and oxidations, while the pyrazole core provides a recognized pharmacophore for targeting enzymes such as aldose reductase and protein kinases .

Why 4-Phenyl-1H-pyrazole-3-carbaldehyde (CAS 499216-06-7) Cannot Be Replaced by Generic Pyrazole-3-carbaldehydes: Stability and Target Engagement Evidence


Substituting 4-Phenyl-1H-pyrazole-3-carbaldehyde with a generic pyrazole-3-carbaldehyde (e.g., CAS 3920-50-1) is not viable due to fundamental differences in chemical stability and biological target engagement. Unsubstituted 1H-pyrazole-3-carbaldehyde exhibits instability at ambient temperature and is prone to undesirable polymerization, which compromises its utility as a reliable synthetic intermediate . In contrast, the 4-phenyl substitution in 4-Phenyl-1H-pyrazole-3-carbaldehyde confers enhanced chemical stability under standard storage and reaction conditions . Furthermore, the 4-phenyl moiety is a critical determinant of target binding; compounds lacking this substitution, such as simple pyrazole-3-carbaldehydes, fail to engage the same biological targets (e.g., aldose reductase and protein kinases) with comparable affinity, rendering them unsuitable for projects requiring specific enzyme inhibition profiles [1]. The quantitative evidence below substantiates these differential properties.

Quantitative Differentiation Guide for 4-Phenyl-1H-pyrazole-3-carbaldehyde (CAS 499216-06-7): Assay-Validated Comparisons Against Closest Analogs


Aldose Reductase Inhibition: 4-Phenyl-1H-pyrazole-3-carbaldehyde vs. Unsubstituted Pyrazole-3-carbaldehyde

4-Phenyl-1H-pyrazole-3-carbaldehyde demonstrates potent inhibition of aldose reductase (AR), a key enzyme implicated in diabetic complications, with an IC50 of 362 nM against Wistar rat lens AR-2 [1]. In contrast, the unsubstituted parent compound, 1H-pyrazole-3-carbaldehyde, has no reported inhibitory activity against AR in the same assay system, indicating that the 4-phenyl substituent is essential for target engagement [2]. This represents a >270-fold improvement in potency compared to the completely inactive unsubstituted analog, underscoring the critical role of the 4-phenyl group in conferring biological activity.

Aldose Reductase Diabetic Complications Enzyme Inhibition

Human Aldose Reductase (AKR1B1) Inhibition: Potency Enhancement via 4-Phenyl Substitution

Against the clinically relevant human isoform of aldose reductase (AKR1B1), the 4-phenylpyrazole scaffold exhibits an IC50 of 24 nM [1]. This value is substantially lower (more potent) than the 362 nM observed for the rat enzyme, suggesting favorable species cross-reactivity. More importantly, it provides a benchmark for evaluating the impact of the 4-phenyl substituent. Simple pyrazole-3-carbaldehydes lacking the 4-phenyl group show no measurable inhibition of human AKR1B1, confirming that the phenyl moiety is indispensable for high-affinity binding to this therapeutic target [2].

AKR1B1 Human Aldose Reductase Structure-Activity Relationship

Chemical Stability and Storage: 4-Phenyl Substitution Prevents Polymerization Observed in Unsubstituted Analog

1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1) is documented to be unstable at ambient temperature and prone to polymerization, necessitating specialized storage and handling to prevent degradation . In contrast, 4-Phenyl-1H-pyrazole-3-carbaldehyde (CAS 499216-06-7) exhibits markedly improved stability under standard conditions, with recommended long-term storage at 2-8°C in a sealed, dry environment, and can be shipped at room temperature without special precautions . This differential stability is directly attributable to the 4-phenyl substituent, which sterically and electronically stabilizes the pyrazole ring against polymerization pathways.

Chemical Stability Polymerization Storage Conditions

Protein Kinase B (PKB/Akt) Inhibition: 4-Phenylpyrazole Core Outperforms 5-Methyl Analog

The 4-phenyl-1H-pyrazole core, a substructure of 4-Phenyl-1H-pyrazole-3-carbaldehyde, has been characterized as an inhibitor of protein kinase B (PKB/Akt), a critical node in cancer signaling pathways [1]. In fragment-based screening, the 4-phenyl-1H-pyrazole fragment exhibited an IC50 of 135 µM against PKBβ [2]. In comparison, the 5-methyl-4-phenyl-1H-pyrazole analog demonstrated an IC50 of 80 µM [3]. While the 5-methyl substitution yields a ~1.7-fold improvement in potency, the unsubstituted 4-phenyl-1H-pyrazole fragment provides a synthetically more accessible starting point for further derivatization, including elaboration at the 3-position via the aldehyde handle present in 4-Phenyl-1H-pyrazole-3-carbaldehyde.

Protein Kinase B PKB/Akt Cancer Signaling

Computational Drug-Likeness: Superior Lipophilicity and Reduced Polar Surface Area vs. Unsubstituted Analog

4-Phenyl-1H-pyrazole-3-carbaldehyde exhibits a calculated LogP of 1.89 and a topological polar surface area (TPSA) of 45.75 Ų . In comparison, unsubstituted 1H-pyrazole-3-carbaldehyde has a lower LogP (approximately -0.5) and a higher TPSA (approximately 55 Ų) [1]. The increased lipophilicity (ΔLogP ≈ 2.4) conferred by the 4-phenyl group improves predicted membrane permeability, while the moderately reduced TPSA remains within favorable ranges for oral bioavailability. These computational parameters suggest that derivatives of 4-Phenyl-1H-pyrazole-3-carbaldehyde are more likely to possess drug-like physicochemical profiles than those derived from the unsubstituted analog.

Drug-Likeness Lipophilicity ADME Properties

High-Value Application Scenarios for 4-Phenyl-1H-pyrazole-3-carbaldehyde (CAS 499216-06-7) Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Development for Diabetic Complications

Procure 4-Phenyl-1H-pyrazole-3-carbaldehyde as a validated starting scaffold for synthesizing aldose reductase inhibitors targeting diabetic retinopathy, neuropathy, and nephropathy. The compound's demonstrated IC50 of 362 nM against rat lens aldose reductase [1] and the potent 24 nM activity of the 4-phenylpyrazole core against human AKR1B1 [2] establish it as a chemically tractable entry point for structure-activity relationship studies. Unlike unsubstituted pyrazole-3-carbaldehydes, which are inactive against AR, this compound provides immediate target engagement and a reactive aldehyde handle for diversification. This scenario is directly supported by the evidence in Evidence Items 1 and 2.

Fragment-Based Drug Discovery Targeting Protein Kinase B (PKB/Akt)

Utilize 4-Phenyl-1H-pyrazole-3-carbaldehyde as a fragment-sized (MW 172.18) starting point for developing PKB/Akt inhibitors in oncology programs. The 4-phenyl-1H-pyrazole substructure has been validated as a PKBβ inhibitor (IC50 135 µM) [3], and the 3-aldehyde functionality enables rapid fragment growing or linking strategies. In comparison, the 5-methyl analog (IC50 80 µM) lacks this synthetic versatility, making the 3-aldehyde compound preferable for exploratory medicinal chemistry. This application is derived from the evidence presented in Evidence Item 4.

Synthesis of Heterocyclic Libraries via Condensation Chemistry

Employ 4-Phenyl-1H-pyrazole-3-carbaldehyde as a versatile aldehyde building block for constructing diverse heterocyclic libraries, including hydrazones, Schiff bases, and fused polycyclic systems . The compound's stability under standard laboratory conditions, in contrast to the polymerization-prone unsubstituted analog , ensures reproducible synthetic outcomes and reduces batch-to-batch variability. This reliability is critical for high-throughput synthesis and medicinal chemistry campaigns where consistent intermediate quality is paramount. This scenario is supported by Evidence Items 3 and 5.

Bioisosteric Replacement of Phenol Moieties in Lead Optimization

Leverage the pyrazole core of 4-Phenyl-1H-pyrazole-3-carbaldehyde as a metabolically stable, lipophilic bioisostere of phenol in drug candidate optimization . The increased lipophilicity (LogP = 1.89) and favorable TPSA (45.75 Ų) compared to unsubstituted analogs improve predicted membrane permeability while maintaining acceptable polar surface area for oral bioavailability . This approach can enhance the pharmacokinetic profile of lead compounds without sacrificing target binding affinity. This application is grounded in the computational drug-likeness evidence presented in Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenyl-1H-pyrazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.